molecular formula C10H13NO3 B12597987 2-Aminopropyl 2-hydroxybenzoate CAS No. 876305-13-4

2-Aminopropyl 2-hydroxybenzoate

Cat. No.: B12597987
CAS No.: 876305-13-4
M. Wt: 195.21 g/mol
InChI Key: VWEGEMRHPZIWJA-UHFFFAOYSA-N
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Description

2-Aminopropyl 2-hydroxybenzoate is an organic compound that belongs to the class of benzofuran derivatives. This compound is known for its unique chemical structure, which includes an aminopropyl group attached to a hydroxybenzoate moiety. Benzofuran derivatives are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopropyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 2-aminopropanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Aminopropyl 2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminopropyl 2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Aminopropyl 2-hydroxybenzoate involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to its anti-inflammatory effects. Additionally, it can interact with DNA and proteins, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    5-(2-Aminopropyl)-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Similar structure but with a dihydrobenzofuran ring.

    6-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another dihydrobenzofuran derivative

Uniqueness

2-Aminopropyl 2-hydroxybenzoate is unique due to its specific ester linkage and the presence of both aminopropyl and hydroxybenzoate groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various scientific research applications .

Properties

CAS No.

876305-13-4

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-aminopropyl 2-hydroxybenzoate

InChI

InChI=1S/C10H13NO3/c1-7(11)6-14-10(13)8-4-2-3-5-9(8)12/h2-5,7,12H,6,11H2,1H3

InChI Key

VWEGEMRHPZIWJA-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=CC=CC=C1O)N

Origin of Product

United States

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